Dithiazanine Iodide

Description

Properties

Key on ui mechanism of action |

The means by which dithiazanine clears circulating microfilariae from the blood is not known. They evidently lose motility, become trapped in capillary beds, & are eventually phagocytized by host cells ... The biochemical basis of action of dithiazanine on helminths has been only partially determined. Studies with canine whipworms indicate that the drug causes an irreversible inhibition of glucose absorption, thus resulting in marked reduction in free glucose and consequent depletion in energy-rich phosphate bonds. Whether these physiologic changes also occur in heartworm microfilariae exposed to the drug is not known. |

|---|---|

CAS No. |

514-73-8 |

Molecular Formula |

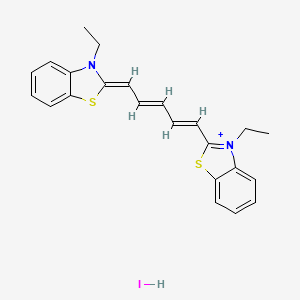

C23H23N2S2.I C23H23IN2S2 |

Molecular Weight |

518.5 g/mol |

IUPAC Name |

(2Z)-3-ethyl-2-[(2E,4E)-5-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole iodide |

InChI |

InChI=1S/C23H23N2S2.HI/c1-3-24-18-12-8-10-14-20(18)26-22(24)16-6-5-7-17-23-25(4-2)19-13-9-11-15-21(19)27-23;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

MNQDKWZEUULFPX-UHFFFAOYSA-M |

Isomeric SMILES |

CCN\1C2=CC=CC=C2S/C1=C/C=C/C=C/C3=[N+](C4=CC=CC=C4S3)CC.I |

Canonical SMILES |

CCN1C2=CC=CC=C2SC1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC.I |

Appearance |

Solid powder |

Color/Form |

Dark greenish crystalline powder Blue violet powde |

melting_point |

Decomposes at 478.4 °F (EPA, 1998) |

Other CAS No. |

514-73-8 |

physical_description |

Dithiazanine iodide appears as green, needle-like crystals. Used as a veterinary anthelmintic, as a sensitizer for photographic emulsions and as an insecticides. Not registered as a pesticide in the U.S. (EPA, 1998) Dark greenish or blue violet solid; [HSDB] Powder; [Alfa Aesar MSDS] |

Pictograms |

Acute Toxic; Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Practically insoluble in water Practically insoluble in ether Very slightly soluble in alcohol and methyl alcohol Can be solubilized with polyvinylpyrrolidone: Canadian Patent: 676,636 (1963 to GAF). |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3,3' Diethylthiadicarbocyanine 3,3'-Diethylthiadicarbocyanine Cyanine Dye DiS-C2-(5) Dithiazanine Dithiazanine Iodide Dizan Iodide, Dithiazanine |

Origin of Product |

United States |

Foundational & Exploratory

The Rise and Fall of a Potent Anthelmintic: A Technical History of Dithiazanine Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiazanine iodide, a potent cyanine dye with a broad-spectrum anthelmintic activity, emerged in the mid-20th century as a promising agent against a range of intestinal helminths. Introduced in 1959, it was notably effective for the treatment of infections caused by strongyloid worms and whipworms.[1][2] However, its clinical use was short-lived due to significant toxicity, which led to its withdrawal from the market in several countries.[1][2] This in-depth technical guide explores the history of this compound's use, from its synthesis and mechanism of action to its clinical applications, adverse effects, and eventual decline. The document also touches upon its non-medical applications, leveraging its properties as a cyanine dye.

Chemical Synthesis and Formulation

This compound, chemically known as 3,3'-diethylthiadicarbocyanine iodide, is a member of the cyanine dye family. Its synthesis involves the condensation of heterocyclic bases.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general method for the synthesis of dicarbocyanine dyes.

Materials:

-

2-methylbenzothiazole ethiodide

-

Pyridine

-

Malonaldehyde diethyl acetal (or a similar glutaconic aldehyde derivative)

Procedure:

-

A mixture of 2-methylbenzothiazole ethiodide and malonaldehyde diethyl acetal is prepared in a pyridine solvent.

-

The reaction mixture is heated under reflux. The progress of the reaction can be monitored by observing the formation of the intensely colored this compound.

-

Upon completion of the reaction, the mixture is cooled, and the precipitated this compound is collected by filtration.

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Pharmaceutical Formulation

For oral administration as an anthelmintic, this compound was typically formulated into tablets or oral suspensions. The formulation would have included various excipients to ensure stability, bioavailability, and palatability.

Logical Workflow for Oral Suspension Formulation:

Caption: Hypothetical workflow for the formulation of this compound oral suspension.

Mechanism of Action

The anthelmintic activity of this compound is attributed to its ability to interfere with glucose metabolism in helminths.

Signaling Pathway: Inhibition of Glucose Uptake

This compound is believed to inhibit the absorption of glucose by the worms from the host's intestine. This disruption of a fundamental energy-yielding pathway leads to paralysis and eventual death of the parasite.

Caption: this compound inhibits glucose uptake in helminths, leading to energy depletion and death.

Experimental Protocol: In Vitro Glucose Uptake Inhibition Assay in Parasitic Nematodes (General Protocol)

Materials:

-

Live parasitic nematodes (e.g., Ascaris suum)

-

Culture medium (e.g., RPMI-1640)

-

Radiolabeled glucose (e.g., 14C-glucose or 3H-2-deoxyglucose)

-

This compound solutions of varying concentrations

-

Scintillation fluid and vials

-

Scintillation counter

Procedure:

-

Adult nematodes are collected and maintained in a suitable culture medium.

-

The worms are pre-incubated with varying concentrations of this compound for a specified period.

-

Radiolabeled glucose is then added to the culture medium.

-

After a defined incubation period, the worms are removed, washed thoroughly to remove any external radiolabeled glucose, and then homogenized.

-

The radioactivity within the worm homogenate is measured using a scintillation counter. This measurement is proportional to the amount of glucose taken up by the worm.

-

A control group of worms, not exposed to this compound, is run in parallel to determine the baseline glucose uptake.

-

The percentage inhibition of glucose uptake is calculated for each concentration of this compound.

Clinical Use and Efficacy

This compound demonstrated a broad spectrum of activity against several intestinal nematodes. Clinical studies in the late 1950s and early 1960s reported its efficacy in treating trichuriasis, strongyloidiasis, ascariasis, and enterobiasis.[1]

Summary of Clinical Efficacy Data

| Helminth Infection | Study (Year) | Dosage Regimen | Number of Patients | Cure Rate (%) |

| Trichuriasis | Swartzwelder et al. (1957)[1] | 200 mg t.i.d. for 5 days | 50 | 82 |

| Strongyloidiasis | Swartzwelder et al. (1957)[1] | 200 mg t.i.d. for 5-21 days | 25 | 88 |

| Ascariasis | Swartzwelder et al. (1958) | 200 mg t.i.d. for 5 days | 30 | 93 |

| Enterobiasis | Swartzwelder et al. (1957)[1] | 100-200 mg t.i.d. for 5 days | 40 | 95 |

Note: The data presented here is a summary from available literature and may not represent all clinical findings.

Adverse Effects and Toxicity

The promising efficacy of this compound was overshadowed by its significant toxicity. Common adverse effects included nausea, vomiting, diarrhea, and abdominal pain. More severe and life-threatening reactions were also reported, which ultimately led to its discontinuation for human use.

Summary of Adverse Effects

| Adverse Effect | Frequency | Severity |

| Nausea and Vomiting | Common | Mild to Severe |

| Diarrhea | Common | Mild to Severe |

| Abdominal Pain | Common | Mild to Moderate |

| Anorexia | Frequent | - |

| Dizziness | Less Common | - |

| Fever | Rare | - |

| Skin Rashes | Rare | - |

| Fatalities | Reported | Severe |

A notable case report by Abadie and Samuels in 1965 detailed a fatality in a child undergoing treatment for trichuriasis with this compound, highlighting the severe risks associated with the drug.[3]

Non-Medical Applications

As a cyanine dye, this compound possesses properties that have been utilized in fields outside of medicine.

Photographic Sensitizer

Cyanine dyes have a long history of use in the photographic industry as spectral sensitizers. They are added to silver halide emulsions to extend the spectral sensitivity of the photographic material to longer wavelengths of light, such as green and red light, to which the silver halides are not naturally sensitive.[4][5]

Fluorescent Probe

The conjugated polymethine chain in the structure of this compound imparts it with fluorescent properties. Cyanine dyes are widely used as fluorescent labels for biological molecules such as DNA, proteins, and cells in various research applications, including fluorescence microscopy and flow cytometry.[6]

Conclusion

The history of this compound serves as a compelling case study in drug development. Its journey from a promising broad-spectrum anthelmintic to a withdrawn drug due to severe toxicity underscores the critical importance of a thorough risk-benefit assessment for any new therapeutic agent. While its clinical use in humans has ceased, its chemical properties as a cyanine dye continue to find applications in other scientific and technological domains. The lessons learned from the rise and fall of this compound remain relevant for researchers and drug development professionals today, emphasizing the continuous need for safer and more effective therapeutic solutions.

References

- 1. Dithiazanine, an effective broad-spectrum anthelmintic; results of therapy of trichuriasis, strongyloidiasis, enterobiasis, ascariasis, and hookworm infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. A FATALITY ASSOCIATED WITH this compound THERAPY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. What are cyanine dyes? | AxisPharm [axispharm.com]

- 6. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Synthesis and Purification of Dithiazanine Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiazanine iodide, with the systematic name 3-Ethyl-2-[5-(3-ethyl-2(3H)-benzothiazolylidene)-1,3-pentadienyl]benzothiazolium iodide, is a cyanine dye belonging to the polymethine group. Historically, it has been utilized as a potent anthelmintic agent for veterinary purposes, particularly in dogs.[1] Beyond its therapeutic applications, this compound also serves as a sensitizer for photographic emulsions. This guide provides a detailed overview of the synthesis and purification methods for this compound, tailored for a technical audience in research and development.

Chemical and Physical Properties

This compound is characterized by the following properties:

| Property | Value |

| Molecular Formula | C23H23IN2S2 |

| Molecular Weight | 518.48 g/mol |

| Appearance | Green crystals or powder[1] |

| Melting Point | Decomposes at 248 °C[1] |

| Purity (Commercial) | ≥98% |

Synthesis of this compound

Representative Experimental Protocol for Thiacarbocyanine Dye Synthesis

This protocol describes a typical condensation reaction for the formation of a thiacarbocyanine dye, which is structurally analogous to this compound.

Materials:

-

2-Methylbenzothiazole ethiodide

-

Malonaldehyde dianil hydrochloride (or a similar polymethine chain precursor)

-

Pyridine

-

Acetic anhydride

-

Ethanol

-

Diethyl ether

Procedure:

-

A mixture of 2-methylbenzothiazole ethiodide (2 molar equivalents) and malonaldehyde dianil hydrochloride (1 molar equivalent) is prepared in pyridine.

-

Acetic anhydride is added to the mixture, and the reaction is heated to reflux for a specified period, typically ranging from 30 minutes to several hours, with constant stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The crude product is precipitated by the addition of a suitable non-polar solvent, such as diethyl ether.

-

The precipitate is collected by filtration, washed with diethyl ether to remove residual pyridine and other impurities, and then dried under vacuum.

Note: The specific polymethine bridge-forming reagent and reaction conditions (temperature, time, and solvent) will significantly influence the final product and yield. For the synthesis of this compound, the appropriate pentamethine chain precursor would be required.

Synthesis Workflow Diagram

Caption: A logical workflow for the synthesis of this compound.

Purification of this compound

The purification of this compound is crucial to remove unreacted starting materials, by-products, and other impurities. The two primary methods for purification are recrystallization and column chromatography.

Recrystallization

Recrystallization from methanol is a commonly cited method for purifying this compound.

Experimental Protocol for Recrystallization from Methanol:

-

The crude this compound is dissolved in a minimal amount of hot methanol to form a saturated solution.

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature, promoting the formation of well-defined crystals.

-

The crystallization process can be further encouraged by placing the solution in an ice bath.

-

The purified crystals are collected by filtration, washed with a small amount of cold methanol, and then dried under vacuum.

Quantitative Data (Expected):

| Parameter | Expected Outcome |

| Purity | >98% |

| Recovery | 60-80% (highly dependent on initial purity) |

Column Chromatography

For higher purity requirements, column chromatography can be employed. The choice of stationary and mobile phases is critical for effective separation.

General Experimental Protocol for Column Chromatography:

-

Stationary Phase Selection: Silica gel is a common choice for the purification of organic compounds.

-

Mobile Phase Selection: A solvent system that provides good separation of the desired compound from its impurities on a TLC plate should be chosen. A common starting point for cyanine dyes is a mixture of a chlorinated solvent (e.g., dichloromethane) and a polar solvent (e.g., methanol), with the polarity gradually increased.

-

Column Packing: The selected stationary phase is packed into a chromatography column as a slurry in the initial mobile phase.

-

Sample Loading: The crude this compound is dissolved in a minimal amount of the mobile phase and loaded onto the top of the column.

-

Elution: The mobile phase is passed through the column, and fractions are collected. The composition of the mobile phase can be kept constant (isocratic elution) or gradually changed (gradient elution) to improve separation.

-

Fraction Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.

-

Solvent Evaporation: The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified product.

Purification Workflow Diagram

Caption: A workflow illustrating the two primary methods for purifying this compound.

Conclusion

The synthesis and purification of this compound can be achieved through established organic chemistry techniques. While the specific details of the original patented synthesis require access to historical documents, the general principles of thiacarbocyanine dye synthesis provide a strong foundation for its preparation. Subsequent purification by recrystallization or column chromatography is essential to obtain a product of high purity suitable for its intended applications in research and development. The protocols and data presented in this guide offer a comprehensive technical overview for professionals in the field.

References

Unveiling the Spectroscopic and Fluorescent Properties of Dithiazanine Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiazanine Iodide, a polymethine dye belonging to the cyanine family, has a historical dual role as both an anthelmintic agent and a fluorescent dye.[1][2] While its therapeutic use has diminished due to toxicity concerns, its distinct spectral and fluorescent characteristics continue to be of interest in various scientific and technological applications, including as a sensitizer in photographic emulsions.[1][3] This technical guide provides an in-depth exploration of the spectral properties and fluorescence of this compound, offering detailed data, experimental protocols, and a conceptual visualization of its anthelmintic mechanism of action.

Core Spectral and Fluorescence Properties

This compound, also known by its chemical name 3,3'-diethylthiadicarbocyanine iodide (DTDC), exhibits characteristic absorption and emission spectra that are influenced by its molecular structure and environment.[1][4] As a cyanine dye, its spectral properties are largely determined by the polymethine chain connecting the two benzothiazole heterocyclic rings.[2]

Quantitative Spectral Data

The following tables summarize the key quantitative spectral and fluorescence data for this compound in its monomeric form, primarily in ethanol as a solvent. It is important to note that these properties, particularly absorption and emission maxima, can be influenced by the solvent polarity and the aggregation state of the dye.[5][6]

| Property | Value | Solvent | Reference(s) |

| Absorption Maximum (λmax) | 655.75 nm | Ethanol | [7] |

| 650 - 660 nm | Not Specified | [8] | |

| Molar Absorptivity (ε) | 249,000 M⁻¹cm⁻¹ | Ethanol | [7] |

| > 175,000 L/mol·cm | Not Specified | [8] | |

| Fluorescence Emission Maximum (λem) | Not explicitly stated, but expected to be slightly red-shifted from the absorption maximum. | ||

| Fluorescence Quantum Yield (Φf) | 0.35 | Ethanol | [7] |

| Fluorescence Lifetime (τf) | 1.20 ns | Not Specified | [9] |

| Stokes Shift | Not explicitly stated, but generally small for cyanine dyes. |

Note: The emission maximum is not explicitly available in the searched literature, but for cyanine dyes, the Stokes shift is typically small, suggesting an emission peak slightly longer than the absorption maximum.

Aggregation Effects on Spectral Properties

Cyanine dyes like this compound are known to form aggregates, particularly in aqueous solutions or in the presence of certain biological molecules, which significantly alters their spectral properties.[10] The two primary forms of aggregates are H-aggregates and J-aggregates.

-

H-aggregates (hypsochromic) result in a blue-shift of the absorption band to shorter wavelengths.

-

J-aggregates (named after E.E. Jelley) lead to a bathochromic (red) shift, characterized by a sharp, intense absorption band at a longer wavelength than the monomer.[11]

For a closely related dye, 3,3'-diethylthiadicarbocyanine iodide (DTDC), studies have shown that in the presence of hyaluronic acid, it forms both H- and J-aggregates, leading to a broad absorption band ranging from 500 nm to 850 nm, with distinct peaks around 550 nm (H-aggregate) and 800 nm (J-aggregate), while the monomer absorption is observed at 650 nm.[10][12]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the spectral and fluorescent properties of this compound.

Measurement of Absorption Spectrum and Molar Absorptivity

Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of this compound.

Materials:

-

This compound

-

Spectroscopy-grade ethanol

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of ethanol to prepare a stock solution of a specific concentration (e.g., 1 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1-10 µM.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan from 400 nm to 800 nm.

-

Blank Measurement: Fill a quartz cuvette with ethanol and use it as a blank to zero the spectrophotometer.

-

Sample Measurement: Record the absorption spectra for each of the diluted this compound solutions.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) from the spectra.

-

According to the Beer-Lambert law (A = εcl), plot the absorbance at λmax against the concentration of the solutions.

-

The slope of the resulting linear plot will be the molar absorptivity (ε).

-

Measurement of Fluorescence Emission Spectrum

Objective: To determine the fluorescence emission spectrum and the wavelength of maximum emission (λem) of this compound.

Materials:

-

This compound solutions (prepared as in the absorption protocol)

-

Fluorescence spectrophotometer

-

Quartz cuvettes (4-sided clear)

Procedure:

-

Spectrofluorometer Setup: Turn on the instrument and allow the lamp to stabilize. Set the excitation wavelength to the determined λmax (e.g., 655 nm). Set the emission scan range to be from the excitation wavelength to approximately 850 nm.

-

Blank Measurement: Record the emission spectrum of the solvent (ethanol) to identify any background fluorescence.

-

Sample Measurement: Record the fluorescence emission spectra for the this compound solutions. Ensure the absorbance of the solutions at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Data Analysis:

-

Subtract the blank spectrum from the sample spectra.

-

Identify the wavelength of maximum fluorescence emission (λem).

-

Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield (Φf) of this compound relative to a known standard.

Materials:

-

This compound solutions

-

A standard fluorophore with a known quantum yield in the same spectral region (e.g., a commercial cyanine dye standard).

-

UV-Vis spectrophotometer

-

Fluorescence spectrophotometer

-

Quartz cuvettes

Procedure:

-

Standard and Sample Preparation: Prepare a series of dilutions for both the standard and this compound in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1.

-

Absorbance Measurement: Measure the absorbance of all solutions at the chosen excitation wavelength.

-

Fluorescence Measurement: Record the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.

-

Data Integration: Integrate the area under the fluorescence emission curves for both the standard and the sample solutions.

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

The slope of these plots (Grad) is proportional to the quantum yield.

-

The quantum yield of the sample (Φx) can be calculated using the following equation: Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) where:

-

Φst is the quantum yield of the standard.

-

Gradx and Gradst are the gradients of the plots for the sample and standard, respectively.

-

ηx and ηst are the refractive indices of the solvents used for the sample and standard (if they are different).

-

-

Anthelmintic Mechanism of Action

The precise molecular mechanism of this compound's anthelmintic activity is not fully elucidated. However, studies suggest that its primary mode of action involves the inhibition of glucose absorption by the parasitic worms.[1] This disruption of a fundamental metabolic process leads to energy depletion and ultimately, paralysis and death of the helminth.[8]

Unlike many drugs that target specific receptors in well-defined signaling pathways, this compound's effect appears to be a more direct interference with a vital metabolic function. This makes it challenging to represent as a classical signaling pathway. The following diagram illustrates the conceptual workflow of its proposed mechanism.

References

- 1. This compound | C23H23IN2S2 | CID 5702697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. 3,3'-DIETHYLTHIADICARBOCYANINE IODIDE | 514-73-8 [amp.chemicalbook.com]

- 5. Photophysical properties of 3,3'-dialkylthiacarbocyanine dyes in organized media: unilamellar liposomes and thin polymer films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. PhotochemCAD | 3,3'-Diethylthiadicarbocyanine iodide [photochemcad.com]

- 8. 3,3'-Diethylthiadicarbocyanine iodide 0.5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 9. Photochemical characteristics of cyanine dyes. Part 1.—3,3′-diethyloxadicarbocyanine iodide and 3,3′-diethylthiadicarbocyanine iodide - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Treatment of helminthiasis with this compound [pubmed.ncbi.nlm.nih.gov]

- 12. Page loading... [wap.guidechem.com]

Dithiazanine Iodide: A Technical Guide to Toxicological Data and Safe Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiazanine iodide is a cyanine dye that has been historically used as a potent, broad-spectrum anthelmintic in veterinary medicine.[1] Despite its efficacy, its use has been significantly limited due to its toxicity.[2] This technical guide provides a comprehensive overview of the available toxicological data and essential safety protocols for handling this compound in a research and development setting.

Toxicological Data

The toxicity of this compound is a significant concern, with data indicating it can be fatal if swallowed.[3][4] The primary mechanism of toxicity is not well-established but is thought to involve interference with cellular glucose absorption.

Acute Toxicity

| Species | Route of Administration | Toxicological Endpoint | Value | Reference |

| Human | Oral | Lethal Dose | 4 - 16 mg/kg | |

| Rat | Oral | LD50 | 165 - 192 mg/kg | [5] |

| Mouse | Oral | LD50 | 4 - 16 mg/kg | [5] |

| Dog | Oral | Toxic Dose | 20 mg/kg/day (over 3 days) |

LD50: The dose of a substance that is lethal to 50% of a test population.

Other Toxicological Effects

-

Skin and Eye Irritation: this compound is classified as a skin and eye irritant.[3][4]

-

Respiratory Irritation: Inhalation of the dust may cause respiratory irritation.[3][4]

-

Organ Toxicity: The liver and kidneys have been identified as potential target organs for toxicity.

Safety and Handling

Given its high toxicity, stringent safety measures are mandatory when handling this compound. The following protocols are essential to minimize exposure and ensure a safe working environment.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

Personal Protective Equipment (PPE)

-

Gloves: Impermeable gloves are required. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[4]

-

Eye Protection: Chemical safety goggles or a face shield should be worn.[4]

-

Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contamination.[4]

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.[4]

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Avoid the formation of dust and aerosols.

-

Do not eat, drink, or smoke in areas where this compound is handled.

-

Wash hands thoroughly after handling.

Experimental and Logical Workflows

To ensure safety, a clear workflow should be established for handling this compound. The following diagrams illustrate the recommended procedures.

Caption: Recommended workflow for safely handling this compound.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Caption: First aid decision tree for this compound exposure.

Conclusion

This compound is a highly toxic compound that requires meticulous handling and adherence to strict safety protocols. While its anthelmintic properties are notable, the potential for severe adverse health effects necessitates a thorough understanding of its toxicological profile and the implementation of comprehensive safety measures in any research or developmental context. All personnel handling this substance must be fully trained on its hazards and the necessary precautions.

References

Dithiazanine Iodide: A Technical Guide to its Discovery and Original Applications

Abstract

This technical guide provides an in-depth analysis of the discovery, chemical properties, and original therapeutic applications of Dithiazanine Iodide. It details the initial enthusiasm for this broad-spectrum anthelmintic, its efficacy against a range of intestinal nematodes, and the eventual decline in its use due to toxicity. This document consolidates quantitative data from early clinical and veterinary studies, outlines representative experimental protocols of the era, and visualizes the proposed mechanism of action and experimental workflows.

Discovery and Chemical Properties

This compound, a cyanine dye, was introduced as a potent anthelmintic in 1959.[1][2][3] It is chemically known as 3-ethyl-2-[5-(3-ethyl-2-benzothiazolinylidene)-1,3-pentadienyl]-benzothiazolium iodide.[4] As a member of the polymethine dye group, its initial applications were not medicinal. However, its biological activity against parasitic worms was a significant discovery in the mid-20th century, offering a new therapeutic option for several common helminth infections.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 3-Ethyl-2-[(1E,3E,5Z)-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium iodide |

| Chemical Formula | C23H23IN2S2 |

| Molar Mass | 518.48 g/mol |

| Appearance | Green crystals |

| Melting Point | Decomposes at 248.0 °C (478.4 °F) |

| Synonyms | Abminthic, Delvex, Netocyd, Telmide, Vercidon |

Source:[4]

Original Applications and Efficacy

This compound was recognized for its broad-spectrum activity against a variety of intestinal nematodes.[5][6] Its primary applications were in the treatment of:

-

Trichuriasis (Whipworm infection)

-

Enterobiasis (Pinworm infection)

-

Ascariasis (Roundworm infection)

-

Hookworm infection

Early clinical and veterinary studies demonstrated its efficacy, although dosages and treatment durations varied.

Table 2: Summary of Efficacy Data from Early Veterinary Studies (Swine)

| Parasite | Dosage | Efficacy (Egg Reduction Rate) |

| Trichuris suis | 50 mg/kg for 3 days | 98% |

| Strongyloides ransomi | 50 mg/kg for 3 days | 73% |

| Oesophagostomum dentatum | 50 mg/kg for 3 days | 59% |

| Ascaris suilla | 50 mg/kg for 3 days | 57% |

| Lungworms | 50 mg/kg for 3 days | 41% |

Source:[4]

Despite its initial promise, the use of this compound was significantly limited by its toxicity.[1][2] Reports of severe side effects, including fatalities due to acidosis and shock, led to its withdrawal from the market in several countries.[1][2]

Mechanism of Action

The proposed mechanism of action for this compound as an anthelmintic is the inhibition of glucose absorption by the parasite.[4] By disrupting the parasite's primary energy source, the drug effectively leads to its starvation and death. The precise molecular targets and signaling pathways within the parasite were not fully elucidated at the time of its discovery due to the limitations of molecular biology techniques. However, the conceptual pathway can be visualized as follows:

Caption: Proposed mechanism of this compound action.

Experimental Protocols

Representative In Vitro Anthelmintic Activity Assay

This protocol is a generalized representation of methods used to assess the efficacy of new anthelmintic compounds during the period of this compound's discovery.

Objective: To determine the efficacy of a test compound against a model helminth.

Materials:

-

Test compound (e.g., this compound)

-

Model organism (e.g., adult earthworms, Pheretima posthuma, due to anatomical and physiological similarities to intestinal roundworms)[9]

-

Normal saline solution

-

Petri dishes

-

Incubator

Procedure:

-

Worm Collection and Preparation: Adult earthworms are collected and washed with normal saline to remove any adhering fecal matter.

-

Preparation of Test Solutions: The test compound is dissolved in a suitable solvent (e.g., distilled water or a small amount of a non-toxic solvent) to create a stock solution. Serial dilutions are then made to achieve the desired test concentrations.

-

Exposure of Worms:

-

Groups of worms (e.g., 5-10 per group) are placed in individual Petri dishes.

-

A specific volume of the test solution at a given concentration is added to each experimental Petri dish.

-

A control group is exposed to the solvent only.

-

A positive control group may be exposed to a known anthelmintic.

-

-

Observation: The worms are observed for signs of paralysis and death at regular intervals.

-

Paralysis: Determined by the absence of movement, even when stimulated with a probe.

-

Death: Confirmed by placing the non-motile worms in warm water (around 50°C) and observing for any movement. Lack of movement indicates death.

-

-

Data Analysis: The time to paralysis and time to death are recorded for each concentration. The results are typically expressed as the mean time ± standard deviation.

References

- 1. [this compound in the treatment of strongyloidosis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The New Method Developed for Evaluation of Anthelmintic Activity by Housefly Worms and Compared with Conventional Earthworm Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Anthelmintic Effect of Dithiazanine on Lungworms and Intestinal Parasites of Swine [jstage.jst.go.jp]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of In vitro Anthelmintic Activity, Total Phenolic Content and Cytotoxic Activity of Crinum latifolium L. (Family: Amaryllidaceae) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Anthelmintic Assays Using Dithiazanine Iodide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dithiazanine iodide is a cyanine dye with known anthelmintic properties. Historically used in veterinary and human medicine, its application in modern in vitro anthelmintic research requires standardized protocols to ensure reliable and reproducible results. These application notes provide detailed methodologies for assessing the efficacy of this compound against various helminth life stages in a laboratory setting. The protocols are designed to be adaptable to different helminth species of interest.

Mechanism of Action

This compound's primary mechanism of anthelmintic activity is believed to be the irreversible inhibition of glucose absorption by the parasite[1]. This disruption of glucose uptake leads to a significant reduction in the parasite's energy metabolism, ultimately resulting in paralysis and death. This mode of action makes it a valuable tool for studying parasite energy pathways and for screening for compounds with similar mechanisms.

Data Presentation

A comprehensive literature search did not yield specific quantitative data (e.g., IC50 values) for this compound against common helminth species in standardized in vitro assays. The following tables provide a template for researchers to populate with their own experimental data and include comparative data for other common anthelmintics to provide context.

Table 1: Egg Hatch Assay - Comparative Efficacy of Anthelmintics

| Compound | Helminth Species | Mean ED50 (µg/mL) | Incubation Time (hours) | Reference |

| This compound | [Insert Species] | [Insert Data] | 48 | [Your Data] |

| Thiabendazole | Hookworm | 0.079 | 48 | [2] |

| Mebendazole | Hookworm | 0.895 | 48 | [2] |

| Albendazole | Haemonchus contortus | [Insert Data] | 48 | [Example] |

Table 2: Larval Motility Assay - Comparative Efficacy of Anthelmintics

| Compound | Helminth Species | IC50 (µM) | Incubation Time (hours) | Reference |

| This compound | [Insert Species] | [Insert Data] | 72 | [Your Data] |

| Ivermectin | Strongyloides ratti | [Insert Data] | 72 | [Example] |

| Levamisole | Haemonchus contortus | [Insert Data] | 24 | [Example] |

| Pyrantel Pamoate | Ancylostoma caninum | [Insert Data] | 72 | [Example] |

Table 3: Adult Worm Viability Assay - Comparative Efficacy of Anthelmintics

| Compound | Helminth Species | IC50 (µM) | Incubation Time (hours) | Reference |

| This compound | [Insert Species] | [Insert Data] | 72 | [Your Data] |

| Praziquantel | Schistosoma mansoni | [Insert Data] | 72 | [Example] |

| Ivermectin | Onchocerca volvulus | [Insert Data] | 72 | [Example] |

| Albendazole | Trichuris muris | [Insert Data] | 72 | [Example] |

Experimental Protocols

1. Preparation of this compound Stock Solution

This compound is practically insoluble in water but soluble in dimethyl sulfoxide (DMSO).

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, light-protected microcentrifuge tubes or vials

-

-

Procedure:

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL or 10 mM).

-

Vortex thoroughly until the compound is completely dissolved. The solution will be a deep blue/violet color.

-

Store the stock solution at -20°C, protected from light.

-

2. Egg Hatch Assay (EHA)

This assay determines the effect of this compound on the hatching of helminth eggs.

-

Materials:

-

Freshly collected helminth eggs (e.g., Haemonchus contortus, Trichuris muris)

-

This compound stock solution

-

Appropriate culture medium (e.g., sterile water, PBS)

-

96-well microtiter plates

-

Lugol's iodine solution

-

Inverted microscope

-

-

Procedure:

-

Prepare a suspension of helminth eggs in sterile water or PBS and adjust the concentration to approximately 100-150 eggs per 50 µL.

-

Prepare serial dilutions of this compound from the stock solution in the appropriate culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the eggs (typically ≤1%).

-

In a 96-well plate, add 50 µL of the egg suspension to each well.

-

Add 50 µL of the this compound dilutions to the respective wells. Include wells with culture medium only (negative control) and medium with the same concentration of DMSO as the test wells (vehicle control).

-

Incubate the plate at an appropriate temperature (e.g., 25-28°C) for 48 hours.

-

After incubation, add one drop of Lugol's iodine to each well to stop further hatching.

-

Under an inverted microscope, count the number of hatched larvae and unhatched eggs in each well.

-

Calculate the percentage of egg hatch inhibition for each concentration relative to the vehicle control.

-

Determine the ED50 (effective dose for 50% inhibition) using appropriate statistical software.

-

3. Larval Motility Assay

This assay assesses the effect of this compound on the motility of infective larvae (L3).

-

Materials:

-

Cultured infective larvae (L3) of the target helminth

-

This compound stock solution

-

Appropriate culture medium (e.g., RPMI-1640, PBS)

-

24- or 96-well microtiter plates

-

Inverted microscope or automated motility tracking system

-

-

Procedure:

-

Wash the L3 larvae several times with the culture medium to remove any contaminants.

-

Adjust the larval concentration to approximately 50-100 larvae per 100 µL of medium.

-

Prepare serial dilutions of this compound in the culture medium, maintaining a consistent final DMSO concentration.

-

In a multi-well plate, add 100 µL of the larval suspension to each well.

-

Add 100 µL of the this compound dilutions to the appropriate wells. Include negative and vehicle controls.

-

Incubate the plate at a suitable temperature (e.g., 37°C) for 24, 48, and 72 hours.

-

At each time point, assess larval motility. This can be done visually by counting motile versus non-motile larvae under a microscope or by using an automated tracking system. A larva is considered non-motile if it does not show any movement for a defined period (e.g., 10-15 seconds).

-

Calculate the percentage of larval motility inhibition for each concentration compared to the vehicle control.

-

Determine the IC50 (inhibitory concentration for 50% motility reduction) at each time point.

-

4. Adult Worm Viability Assay

This assay evaluates the effect of this compound on the viability of adult worms.

-

Materials:

-

Freshly collected adult worms of the target species

-

This compound stock solution

-

Appropriate culture medium (e.g., RPMI-1640 supplemented with serum and antibiotics)

-

24-well plates

-

Stereo microscope

-

-

Procedure:

-

Wash the adult worms extensively with pre-warmed culture medium.

-

Place one or more worms (depending on size) into each well of a 24-well plate containing fresh, pre-warmed culture medium.

-

Prepare serial dilutions of this compound in the culture medium.

-

Replace the medium in each well with the medium containing the appropriate concentration of this compound. Include negative and vehicle controls.

-

Incubate the plate at 37°C in a 5% CO2 incubator.

-

Observe the worms at regular intervals (e.g., 24, 48, 72 hours) under a stereo microscope. Assess viability based on motility and any morphological changes. Worms that are completely immobile, even after gentle prodding, are considered dead.

-

Calculate the percentage of worm mortality at each concentration and time point.

-

Determine the IC50 for worm viability.

-

Visualizations

Caption: General experimental workflow for in vitro anthelmintic assays.

References

- 1. Variation in anthelmintic responses are driven by genetic differences among diverse C. elegans wild strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Merck Open Global Health Library in vitro screening against Schistosoma mansoni identified two new substances with antischistosomal activities for further development - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Dithiazanine Iodide for Mitochondrial Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiazanine Iodide, also known by its chemical name 3,3'-diethylthiadicarbocyanine iodide and the synonym DiSC2(5), is a cyanine dye with fluorescent properties. As a lipophilic and cationic molecule, it possesses the ability to permeate the plasma membrane of live cells and accumulate within mitochondria, driven by the mitochondrial membrane potential. This characteristic makes this compound a potential candidate for fluorescently labeling mitochondria in living cells for visualization and analysis. Its application is particularly relevant in drug development and cellular biology research, where monitoring mitochondrial health, function, and dynamics is crucial for assessing cellular viability and the effects of therapeutic compounds. This document provides a detailed, generalized protocol for the use of this compound in mitochondrial staining, based on the common principles of other cationic mitochondrial dyes.

Physicochemical and Spectral Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below. This information is essential for preparing stock solutions and configuring imaging equipment.

| Property | Value | Source |

| CAS Number | 514-73-8 | |

| Molecular Formula | C23H23IN2S2 | |

| Molecular Weight | 518.48 g/mol | |

| Appearance | Green needles/crystals | [1] |

| Solubility | Practically insoluble in water, soluble in DMSO | [2] |

| Excitation Maximum (λex) | ~655 nm | |

| Emission Maximum (λem) | Varies depending on the environment; typically in the near-infrared range | [2] |

Experimental Protocols

The following protocols provide a detailed methodology for staining mitochondria in live cells using this compound. It is important to note that these are generalized protocols based on similar cyanine dyes, and optimization of dye concentration and incubation time for specific cell types and experimental conditions is highly recommended.

Reagent Preparation

1. This compound Stock Solution (1 mM):

-

This compound is practically insoluble in water; therefore, a stock solution should be prepared in high-quality, anhydrous dimethyl sulfoxide (DMSO).

-

To prepare a 1 mM stock solution, dissolve 5.18 mg of this compound in 10 mL of DMSO.

-

Mix thoroughly by vortexing until the dye is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light.

2. This compound Working Solution (100 nM - 1 µM):

-

On the day of the experiment, thaw an aliquot of the 1 mM this compound stock solution at room temperature.

-

Dilute the stock solution to the desired working concentration (e.g., 100 nM to 1 µM) in a suitable buffer or cell culture medium. A common choice is Hanks' Balanced Salt Solution (HBSS) or serum-free culture medium.

-

Note: The optimal working concentration may vary depending on the cell type and should be determined experimentally. Start with a concentration range and perform a titration to find the optimal signal-to-noise ratio.

Staining Protocol for Adherent Cells

-

Cell Seeding: Seed adherent cells on sterile glass-bottom dishes or coverslips in a multi-well plate. Allow the cells to adhere and grow to the desired confluency (typically 70-80%).

-

Media Removal: Carefully aspirate the cell culture medium from the wells.

-

Washing: Gently wash the cells once with pre-warmed (37°C) HBSS or serum-free medium.

-

Staining: Add the freshly prepared this compound working solution to the cells, ensuring the entire surface is covered.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light. The optimal incubation time may need to be determined empirically.

-

Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed HBSS or culture medium to remove unbound dye.

-

Imaging: Immediately proceed with fluorescence microscopy.

Staining Protocol for Suspension Cells

-

Cell Harvesting: Harvest suspension cells by centrifugation at a low speed (e.g., 200 x g) for 5 minutes.

-

Resuspension: Discard the supernatant and gently resuspend the cell pellet in the this compound working solution at a concentration of approximately 1 x 10^6 cells/mL.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light. Occasional gentle mixing can improve staining uniformity.

-

Washing: After incubation, centrifuge the cells at a low speed, remove the supernatant, and resuspend the cell pellet in fresh, pre-warmed HBSS or culture medium. Repeat the wash step twice.

-

Imaging: After the final wash, resuspend the cells in a suitable buffer for imaging and transfer them to a glass-bottom dish or a slide for fluorescence microscopy.

Visualization and Data Analysis

Fluorescence Microscopy

-

Microscope Setup: Use a fluorescence microscope equipped with appropriate filter sets for near-infrared dyes. Based on the excitation maximum of ~655 nm, a filter set suitable for Cy5 or similar far-red fluorophores should be appropriate.

-

Imaging: Acquire images of the stained mitochondria. Live-cell imaging can be performed to observe mitochondrial dynamics.

-

Controls: It is crucial to include proper controls in your experiment:

-

Unstained Cells: To assess background fluorescence (autofluorescence).

-

Vehicle Control: Cells treated with the same concentration of DMSO as used for the dye dilution to rule out any effects of the solvent.

-

Positive Control: Use a well-characterized mitochondrial stain (e.g., MitoTracker™ Red CMXRos) to confirm experimental setup and cell health.

-

Negative Control (Optional): Treat cells with a mitochondrial membrane potential disruptor (e.g., CCCP) prior to staining to confirm that this compound accumulation is dependent on the membrane potential.

-

Signaling Pathways and Experimental Workflows

To aid in the conceptualization of the experimental process, the following diagrams illustrate the logical flow of the staining protocol and the underlying principle of mitochondrial staining with a cationic dye.

Caption: A flowchart illustrating the key steps in the this compound mitochondrial staining protocol.

Caption: Diagram showing how the mitochondrial membrane potential drives the accumulation of cationic dyes like this compound.

References

Dithiazanine Iodide: A Fluorescent Probe for Mitochondrial Imaging and Analysis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiazanine Iodide (DI) is a polymethine cyanine dye historically used as a veterinary anthelmintic.[1][2][3][4][5] Recent research has highlighted its potential as a fluorescent probe for cell imaging, demonstrating preferential accumulation within mitochondria.[1] This characteristic, coupled with its intrinsic fluorescence, makes DI a valuable tool for investigating mitochondrial function and dynamics. Notably, DI has been shown to inhibit mitochondrial function and bind to mitochondrial G-quadruplex DNA, suggesting its utility in studying cellular metabolism, mitochondrial stress responses, and related signaling pathways.[1] These application notes provide a comprehensive overview of this compound's properties as a fluorescent probe and detailed protocols for its use in cell imaging.

Physicochemical and Photophysical Properties

This compound, systematically named 3-Ethyl-2-[5-(3-ethyl-2-benzothiazolinylidene)-1,3-pentadienyl]-benzothiazolium iodide, is a cationic dye.[3][6] While specific, comprehensive photophysical data for this compound is limited in the available literature, data from closely related thiacarbocyanine dyes can provide valuable guidance.

| Property | Value/Characteristic |

| Chemical Formula | C₂₃H₂₃IN₂S₂ |

| Molar Mass | 518.48 g/mol [3] |

| Appearance | Green crystals[3] |

| Solubility | Practically insoluble in water. Can be solubilized with polyvinylpyrrolidone.[6] Typically dissolved in organic solvents like DMSO or DMF for stock solutions. |

| Excitation (estimated) | ~570 nm (based on related thiacarbocyanine dyes)[2] |

| Emission (estimated) | ~585 nm (based on related thiacarbocyanine dyes)[2] |

| Quantum Yield (estimated) | Low in aqueous solution, increases in more viscous environments (e.g., when bound to cellular structures). For a related dye, 3,3'-diethylthiadicarbocyanine iodide, the quantum yield of photo-isomer formation is < 0.1.[7] |

| Molar Extinction Coefficient | Data not available. Cyanine dyes typically have high molar extinction coefficients. |

| Photostability | Cyanine dyes are known to be susceptible to photobleaching.[1] Strategies to mitigate this are discussed in the protocols. |

Mechanism of Action and Applications in Cell Imaging

This compound is a lipophilic cation, which facilitates its accumulation in mitochondria, driven by the negative mitochondrial membrane potential.[8] This property allows for the specific visualization of mitochondria in living cells.

Primary Applications:

-

Mitochondrial Morphology and Dynamics: DI can be used to visualize the mitochondrial network, enabling the study of its morphology, distribution, and dynamic processes such as fusion and fission.[8]

-

Assessment of Mitochondrial Function: As its accumulation is dependent on membrane potential, changes in DI fluorescence intensity can indicate alterations in mitochondrial health and function.[8]

-

Investigation of Mitochondrial G-quadruplexes: DI has been identified as a ligand for mitochondrial G-quadruplex DNA.[1] This opens up possibilities for studying the role of these structures in mitochondrial gene expression and their involvement in disease.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Microcentrifuge tubes

Protocol:

-

Prepare a 1 mM stock solution of this compound by dissolving the appropriate amount of powder in anhydrous DMSO. For example, dissolve 0.518 mg of DI in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light.

Experimental Workflow for this compound Stock Solution Preparation

Caption: Workflow for preparing a 1 mM this compound stock solution.

Staining of Live Cells for Fluorescence Microscopy

Materials:

-

Cells cultured on glass-bottom dishes or coverslips

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS) or other balanced salt solution

-

This compound stock solution (1 mM in DMSO)

-

Fluorescence microscope with appropriate filter sets

Protocol:

-

Culture cells to the desired confluency (typically 50-70%) on a suitable imaging vessel.

-

Prepare a fresh staining solution by diluting the 1 mM this compound stock solution in pre-warmed complete cell culture medium. The optimal final concentration should be determined empirically for each cell type but can range from 25 nM to 500 nM.[9] A starting concentration of 100 nM is recommended.

-

Remove the existing culture medium from the cells and wash once with pre-warmed PBS.

-

Add the this compound staining solution to the cells.

-

Incubate the cells for 15-45 minutes at 37°C in a CO₂ incubator, protected from light.[9]

-

After incubation, remove the staining solution and wash the cells two to three times with pre-warmed complete cell culture medium or PBS to remove excess dye.

-

Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

-

Immediately proceed to imaging on a fluorescence microscope.

Live Cell Staining Workflow with this compound

Caption: Step-by-step workflow for staining live cells with this compound.

Cytotoxicity Assessment

Due to its known toxicity at higher concentrations, it is crucial to determine the optimal, non-toxic concentration of this compound for live-cell imaging in the specific cell line of interest.

Materials:

-

Cells of interest

-

96-well plates

-

This compound

-

Cell viability assay kit (e.g., MTT, PrestoBlue, or similar)

Protocol:

-

Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.

-

Allow cells to adhere overnight.

-

Prepare a serial dilution of this compound in complete culture medium, with concentrations ranging from nanomolar to micromolar (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO) at the highest concentration used.

-

Replace the medium in the wells with the medium containing the different concentrations of this compound.

-

Incubate the cells for a period relevant to the planned imaging experiments (e.g., 1, 4, 12, 24 hours).

-

At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

-

Determine the IC₅₀ value and the highest concentration that does not significantly affect cell viability. This concentration should be used as a starting point for imaging experiments.

Reported IC₅₀ Values for this compound in Pancreatic Cancer Cell Lines: [1]

| Cell Line | IC₅₀ (nM) |

| PDAC | 30-300 |

Signaling Pathway Interactions

The primary known interaction of this compound at the subcellular level is with mitochondria. Its ability to bind to mitochondrial G-quadruplex DNA suggests a potential role in modulating mitochondrial gene expression and function.[1] Stabilization of G-quadruplexes can impede replication fork progression, leading to mtDNA loss and triggering mitophagy.[10][11][12]

Potential Signaling Pathways for Investigation:

-

Mitochondrial Stress Response: By inhibiting mitochondrial function, DI can induce a state of mitochondrial stress. This allows for the study of downstream signaling pathways, such as the integrated stress response (ISR) and the unfolded protein response of the mitochondria (UPRmt).

-

Mitophagy: The induction of mitochondrial damage by DI can trigger mitophagy, the selective degradation of mitochondria by autophagy. This process can be monitored by co-staining with lysosomal markers.

-

Apoptosis: Severe mitochondrial dysfunction is a potent inducer of the intrinsic apoptotic pathway. DI can be used to study the initiation of apoptosis through mitochondrial outer membrane permeabilization and subsequent caspase activation.

This compound's Effect on Mitochondrial Signaling

Caption: Proposed mechanism of this compound's action on mitochondria.

Troubleshooting and Considerations

-

Phototoxicity and Photobleaching: Cyanine dyes are prone to photobleaching. To minimize this, use the lowest possible excitation laser power and exposure time. The use of antifade mounting media can also be beneficial for fixed-cell imaging.

-

Cytotoxicity: Always perform a cytotoxicity assay to determine the optimal, non-toxic concentration of DI for your specific cell line and experimental duration.

-

Filter Sets: Ensure that the fluorescence microscope is equipped with appropriate filter sets for the estimated excitation and emission wavelengths of this compound (e.g., a TRITC or similar filter set).

-

Co-staining: For co-localization studies, ensure that the emission spectra of DI and other fluorescent probes are sufficiently distinct to avoid bleed-through.

Conclusion

This compound presents a promising, albeit under-characterized, fluorescent probe for mitochondrial imaging. Its specific accumulation in mitochondria and its interaction with mitochondrial G-quadruplex DNA offer unique opportunities for studying mitochondrial biology and pathology. The protocols and information provided herein serve as a starting point for researchers to explore the utility of this dye in their specific experimental systems. Further characterization of its photophysical properties and cellular effects will undoubtedly expand its applications in cell biology and drug discovery.

References

- 1. Photophysical properties of 3,3'-dialkylthiacarbocyanine dyes in homogeneous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Enhanced mitochondrial G-quadruplex formation impedes replication fork progression leading to mtDNA loss in human cells [research.unipd.it]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Potential roles for G-quadruplexes in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Photochemical characteristics of cyanine dyes. Part 1.—3,3′-diethyloxadicarbocyanine iodide and 3,3′-diethylthiadicarbocyanine iodide - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. researchgate.net [researchgate.net]

- 11. Magyar Tudományos Művek Tára [m2.mtmt.hu]

- 12. academic.oup.com [academic.oup.com]

Application Notes and Protocols for High-Throughput Screening of Parasites using Dithiazanine Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dithiazanine Iodide is a potent, broad-spectrum anthelmintic agent historically used for treating various helminth infections, including trichuriasis and strongyloidiasis.[1][2] Despite its efficacy, its use in humans has been curtailed due to toxicity concerns.[2] However, its pronounced anti-parasitic properties make it a candidate for repurposing as a reference compound or a tool for pathway interrogation in high-throughput screening (HTS) campaigns aimed at discovering novel, safer anthelmintics. These application notes provide a detailed, albeit hypothetical, framework for the utilization of this compound in HTS assays for parasitic worms, focusing on its potential mechanism of action related to energy metabolism.

Introduction to this compound

This compound is a cyanine dye with known anthelmintic activity against a range of nematodes.[1] Belonging to the benzothiazole class of compounds, it has been effective against whipworms and strongyloid worms.[2] While its precise mechanism of action is not fully elucidated, it is believed to interfere with the parasite's glucose uptake and energy metabolism, leading to paralysis and death.[3] This proposed mechanism makes it a valuable tool for developing and validating phenotypic screens that are sensitive to disruptions in parasite energy pathways.

Chemical Properties of this compound:

| Property | Value |

| Chemical Formula | C₂₃H₂₃IN₂S₂ |

| Molar Mass | 518.48 g/mol |

| Appearance | Green crystals |

| CAS Number | 514-73-8 |

Proposed Mechanism of Action and Signaling Pathway

The primary proposed mechanism of this compound's anthelmintic activity is the disruption of glucose metabolism, which is fundamental for ATP production and neuromuscular function in helminths.[3] This disruption could occur at several points, including glucose transport across the parasite's tegument or interference with key glycolytic enzymes. A plausible downstream effect of impaired energy metabolism is the failure of ion pumps that maintain the membrane potential, leading to neuromuscular paralysis.

Caption: Proposed mechanism of this compound action in parasites.

High-Throughput Screening Application

This compound can be employed as a positive control in phenotypic screens designed to identify compounds that disrupt parasite motility, development, or viability. Given its proposed mechanism, it is particularly relevant for assays monitoring energy metabolism.

Assay Principle

A common and effective method for HTS of anthelmintics is the measurement of parasite motility.[4] Automated imaging systems can quantify the movement of larval or adult worms in microtiter plates. A reduction in motility serves as a primary indicator of a compound's anthelmintic activity.

Hypothetical Quantitative Data

The following table presents hypothetical IC₅₀ (half-maximal inhibitory concentration) values for this compound against various parasitic helminths in a motility-based HTS assay. These values are for illustrative purposes to demonstrate how data would be presented.

| Parasite Species | Life Stage | Assay Duration | Hypothetical IC₅₀ (µM) |

| Trichuris muris (whipworm) | Adult | 72 hours | 2.5 |

| Strongyloides ratti | L3 Larvae | 48 hours | 5.1 |

| Haemonchus contortus | L3 Larvae | 48 hours | 7.8 |

| Caenorhabditis elegans (model) | Young Adult | 24 hours | 10.3 |

Experimental Protocols

General Workflow for HTS

The overall workflow for a high-throughput screen using this compound as a control is depicted below.

Caption: General workflow for a parasite high-throughput screen.

Detailed Protocol: Motility-Based Assay for Trichuris muris

This protocol describes a hypothetical HTS assay to screen for inhibitors of adult Trichuris muris motility, using this compound as a positive control.

Materials:

-

Adult Trichuris muris worms

-

RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin

-

96-well flat-bottom culture plates

-

This compound stock solution (10 mM in DMSO)

-

Test compound library (e.g., 10 mM in DMSO)

-

Automated liquid handler

-

Automated imaging system with motility analysis software

Procedure:

-

Parasite Preparation:

-

Isolate adult T. muris worms from the cecum of infected mice.

-

Wash the worms extensively in pre-warmed RPMI-1640 medium.

-

Select healthy, motile worms for the assay.

-

-

Plate Preparation:

-

Using an automated liquid handler, dispense 198 µL of supplemented RPMI-1640 medium into each well of a 96-well plate.

-

Add 2 µL of test compounds to the appropriate wells to achieve the desired final concentration (e.g., 10 µM).

-

For positive controls, add 2 µL of a this compound dilution series (e.g., to achieve final concentrations of 0.1, 1, 10, and 100 µM).

-

For negative controls, add 2 µL of DMSO.

-

-

Assay Initiation:

-

Carefully transfer one adult T. muris worm into each well.

-

-

Incubation:

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 72 hours.

-

-

Data Acquisition and Analysis:

-

At 24, 48, and 72 hours, place the plates in the automated imaging system.

-

The system will capture a series of images or a short video of each well.

-

Motility analysis software will quantify the movement of each worm, generating a motility score.

-

Normalize the motility scores to the negative control (100% motility) and positive control (e.g., 10 µM this compound, 0% motility).

-

Calculate the percentage of motility inhibition for each test compound.

-

Compounds showing significant inhibition (e.g., >70%) are considered primary hits.

-

Determine the IC₅₀ value for this compound and any active compounds by fitting the data to a dose-response curve.

-

Logical Relationship for Hit Confirmation

Following a primary screen, a series of secondary and tertiary assays are necessary to confirm and characterize the activity of hit compounds.

Caption: Logical workflow for hit confirmation and characterization.

Conclusion

While this compound itself is not a candidate for new drug development due to its toxicity profile, its historical efficacy and proposed mechanism of action make it a useful, albeit hypothetical, tool for the development and validation of high-throughput screening assays for novel anthelmintics. The protocols and workflows outlined here provide a comprehensive guide for researchers to establish robust phenotypic screens for the discovery of next-generation anti-parasitic drugs. The focus on motility and the implied disruption of energy metabolism provides a solid foundation for identifying compounds with a high probability of in vivo efficacy.

References

Application Notes and Protocols for the Evaluation of Novel Therapeutic Compounds in Glioblastoma

Introduction

Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, with a median survival of just over a year.[1] The current standard of care, known as the "Stupp Protocol," involves surgical resection followed by radiation and chemotherapy with temozolomide (TMZ).[2] However, tumor recurrence is nearly universal, often driven by treatment-resistant glioblastoma stem cells (GSCs).[1] This highlights the urgent need for novel therapeutic strategies. This document provides a detailed experimental protocol for the preclinical evaluation of novel compounds, using Dithiazanine Iodide as a representative candidate, for the treatment of glioblastoma. The methodologies outlined are based on established protocols for testing other potential anti-glioblastoma agents.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies on other novel compounds in glioblastoma research, which can serve as a benchmark for evaluating new therapeutic agents like this compound.

Table 1: In Vitro Cytotoxicity of Tizoxanide in Glioblastoma Cell Lines

| Cell Line | IC50 (µM) at 48h |

| U87MG | 1.10[3] |

| U118MG | 2.31[3] |

| A172 | 0.73[3] |

Table 2: In Vivo Tumor Growth Inhibition by Oltipraz in a U-87 MG Xenograft Model

| Treatment Group | Mean Tumor Volume Reduction (%) | Mean Tumor Weight Reduction (%) |

| Oltipraz | >40% | >40% |

Signaling Pathways in Glioblastoma

A key signaling pathway implicated in glioblastoma cell survival, proliferation, and resistance to apoptosis is the PI3K/AKT/mTOR pathway.[4] This pathway is frequently deregulated in GBM, with approximately 80% of tumors showing aberrant activation.[4] The tumor suppressor PTEN, which negatively regulates this pathway, is often mutated or lost in glioblastoma.[4] Targeting this pathway is a promising therapeutic strategy.

Caption: The PI3K/AKT/mTOR signaling pathway in glioblastoma.

Experimental Protocols

In Vitro Studies

The following protocols are designed to assess the anti-cancer effects of a novel compound on glioblastoma cells in a laboratory setting.

1. Cell Culture

-

Cell Lines: Human glioblastoma cell lines such as U-87 MG, A172, and T98G are commonly used.[3][5]

-

Culture Medium: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are grown at 37°C in a humidified atmosphere with 5% CO2.[5]

2. Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on cell proliferation and viability.

-

Procedure:

-

Seed glioblastoma cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the test compound (e.g., this compound) for 24, 48, and 72 hours.[3]

-

After the incubation period, add 100 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3 hours at 37°C.[5]

-

Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Caption: Workflow for the MTT cell viability assay.

3. Colony Formation Assay

This assay assesses the long-term effect of the compound on the ability of single cells to form colonies.

-

Procedure:

-

Treat glioblastoma cells with different concentrations of the test compound for 48 hours.

-

Plate a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and incubate for 10-14 days to allow colony formation.

-

Wash the colonies with PBS, fix with 4% paraformaldehyde, and stain with 0.1% crystal violet.

-

Count the number of colonies (typically >50 cells).

-

-

Data Analysis: The surviving fraction is calculated as the number of colonies in the treated group divided by the number of colonies in the control group.

4. Cell Cycle Analysis

This method determines if the compound induces cell cycle arrest.

-

Procedure:

-

Treat cells with the test compound at its IC50 concentration for 24 or 48 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the cells again and resuspend in PBS containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes in the dark.

-

Analyze the DNA content by flow cytometry.

-

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified. An accumulation of cells in a specific phase suggests cell cycle arrest.[3]

In Vivo Studies

Ectopic Glioblastoma Xenograft Model

This in vivo model evaluates the anti-tumor efficacy of the compound in a living organism.

-

Animal Model: 4-5 week old male severe combined immunodeficient (SCID) mice are typically used.[6]

-

Procedure:

-

Subcutaneously inject 0.5 x 10⁶ U-87 MG cells suspended in 100 µL of sterile PBS into the right flank of each mouse.[6]

-

Monitor the mice for tumor formation. Once tumors are palpable (e.g., after 1 week), randomize the mice into control and treatment groups.[6]

-

Administer the test compound (e.g., this compound) via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. A positive control, such as TMZ, should be included.[6]

-

Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight regularly (e.g., every 2-3 days).

-

At the end of the study, euthanize the mice, and excise and weigh the tumors.

-

-

Data Analysis: Compare the tumor volume and weight between the control and treated groups to determine the therapeutic efficacy.

Caption: Workflow for the in vivo glioblastoma xenograft model.

The protocols described provide a comprehensive framework for the preclinical evaluation of novel therapeutic compounds like this compound for the treatment of glioblastoma. By systematically assessing in vitro cytotoxicity, effects on cell cycle and colony formation, and in vivo anti-tumor efficacy, researchers can gather the critical data needed to advance promising candidates toward clinical translation.

References

- 1. sciencedaily.com [sciencedaily.com]

- 2. Inhibition of Radiation and Temozolomide-Induced Glioblastoma Invadopodia Activity Using Ion Channel Drugs [mdpi.com]